

Dhfr-IN-17: A Potent Inhibitor of Staphylococcus aureus Dihydrofolate Reductase

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Compound of Interest

Compound Name: Dhfr-IN-17

Cat. No.: B12364438

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-17, also identified as compound j9, is a potent and orally active inhibitor of dihydrofolate reductase (DHFR) from Staphylococcus aureus (SaDHFR).[1][2] This compound has demonstrated significant antibacterial activity against S. aureus, a pathogen of high clinical importance due to the emergence of antibiotic-resistant strains.[3][4] This technical guide provides a comprehensive overview of the biological activity of **Dhfr-IN-17**, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Mechanism of Action

Dhfr-IN-17 exerts its antibacterial effect by targeting and inhibiting dihydrofolate reductase, a crucial enzyme in the folate biosynthesis pathway.[5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[6][7] By inhibiting SaDHFR, **Dhfr-IN-17** disrupts these vital biosynthetic processes, leading to the cessation of bacterial growth and cell death.[6]

The inhibitory action of **Dhfr-IN-17** on SaDHFR is direct, as demonstrated by multiple genetic and biochemical approaches showing that the compound binds directly to the enzyme.[4]

Quantitative Biological Activity

The inhibitory potency of **Dhfr-IN-17** has been quantified through both enzymatic and cell-based assays. The following tables summarize the key quantitative data for this compound.

Parameter	Enzyme/Organism	Value	Reference
IC50	Staphylococcus aureus DHFR (SaDHFR)	0.97 nM	[1][2]

Table 1: In Vitro Enzymatic Inhibition Data for **Dhfr-IN-17**.

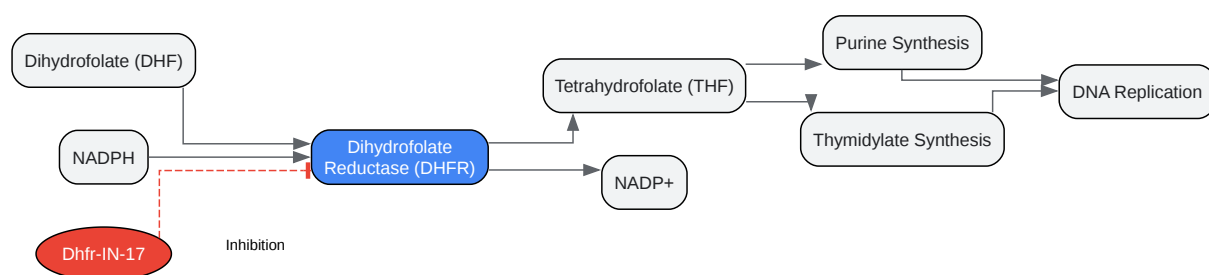
Parameter	Organism	Value	Reference
Minimum Inhibitory Concentration (MIC)	Staphylococcus aureus	0.031 µg/mL	[1][2]

Table 2: In Vitro Antibacterial Activity of **Dhfr-IN-17**.

Signaling Pathways and Experimental Workflows

Dihydrofolate Reductase (DHFR) Pathway and Inhibition

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the point of inhibition by **Dhfr-IN-17**.

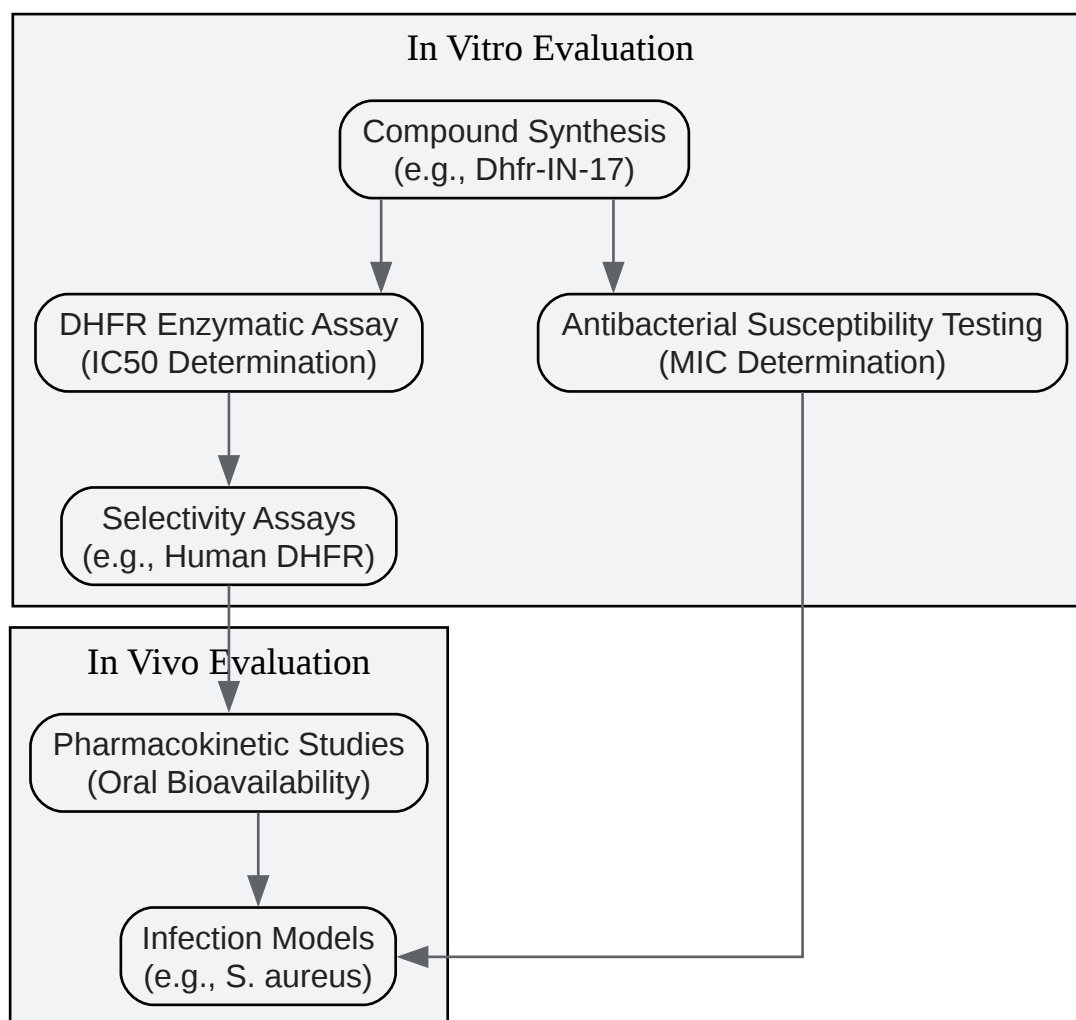


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DHFR metabolic pathway and inhibition point.

General Experimental Workflow for DHFR Inhibitor Evaluation

The diagram below outlines a typical workflow for the discovery and evaluation of novel DHFR inhibitors like **Dhfr-IN-17**.



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Workflow for DHFR inhibitor evaluation.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key assays used to characterize

Dhfr-IN-17.

SaDHFR Enzymatic Inhibition Assay (IC50 Determination)

This assay measures the concentration of **Dhfr-IN-17** required to inhibit 50% of the SaDHFR enzyme activity.

- Enzyme and Substrates: Recombinant *S. aureus* DHFR is purified. Dihydrofolate (DHF) and NADPH are used as substrates.
- Assay Buffer: A suitable buffer, typically at a physiological pH (e.g., 50 mM Tris-HCl, pH 7.5), containing co-factors and additives to ensure enzyme stability and activity.
- Procedure:
 - A reaction mixture is prepared containing the assay buffer, NADPH, and SaDHFR enzyme.
 - Varying concentrations of **Dhfr-IN-17** (or a vehicle control) are added to the reaction mixture and pre-incubated.
 - The reaction is initiated by the addition of DHF.
 - The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
 - The initial reaction rates are calculated for each inhibitor concentration.
 - The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of **Dhfr-IN-17** that prevents the visible growth of *S. aureus*.

- Bacterial Strain: A susceptible strain of *S. aureus* (e.g., ATCC strains) is used.

- Growth Medium: A standard bacterial growth medium such as Mueller-Hinton Broth (MHB) is utilized.
- Procedure:
 - A serial two-fold dilution of **Dhfr-IN-17** is prepared in the growth medium in a 96-well microtiter plate.
 - A standardized inoculum of *S. aureus* is added to each well.
 - Positive (no inhibitor) and negative (no bacteria) controls are included.
 - The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
 - The MIC is determined as the lowest concentration of **Dhfr-IN-17** at which no visible bacterial growth is observed.

Conclusion

Dhfr-IN-17 is a highly potent inhibitor of *Staphylococcus aureus* DHFR with significant antibacterial activity. Its well-defined mechanism of action and strong in vitro performance make it a promising lead compound for the development of new anti-staphylococcal agents. Further investigations into its selectivity, in vivo efficacy, and safety profile are warranted to fully assess its therapeutic potential.

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